2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C11H13ClF3NO2 |
|---|---|
Molecular Weight |
283.67 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-8-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-2-1-7(3-4-15)9-10(8)17-6-5-16-9;/h1-2H,3-6,15H2;1H |
InChI Key |
RJEQDPGOUJEJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)CCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The trifluoromethyl group introduces electron-withdrawing effects, influencing reactivity and requiring careful control during synthesis. The benzodioxin scaffold demands regioselective functionalization, especially for amine introduction.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the 1,4-benzodioxin core.
- Introduction of the trifluoromethyl substituent.
- Attachment of the ethanamine side chain.
- Conversion to the hydrochloride salt.
Several synthetic routes are possible, including:
- Cyclization of catechol derivatives.
- Electrophilic aromatic substitution for trifluoromethylation.
- Side-chain elongation via alkylation or reductive amination.
Stepwise Synthesis Approach
Formation of the 1,4-Benzodioxin Core
The benzodioxin ring is commonly synthesized by intramolecular cyclization of catechol derivatives bearing suitable side chains. For example, a catechol derivative with a 2-haloethanol substituent can undergo ring closure under basic or acidic conditions to form the 1,4-benzodioxin scaffold.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 8-position can be introduced via:
- Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent (CF3SiMe3) in the presence of a catalyst.
- Direct trifluoromethylation of a preformed benzodioxin ring, although regioselectivity must be controlled.
Installation of the Ethanamine Side Chain
The ethanamine moiety is typically introduced by:
- Nucleophilic substitution of a halogenated intermediate (e.g., 5-bromo or 5-chloromethyl derivative) with ammonia or an amine source.
- Reductive amination of an aldehyde or ketone intermediate at the 5-position with ammonia or a primary amine.
Formation of the Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether, ethanol), yielding the stable hydrochloride salt form.
Detailed Research Findings and Examples
While direct literature on this exact compound is limited, analogous syntheses provide insight:
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Cyclization to benzodioxin | Catechol + 2-haloethanol, base (e.g., K2CO3) | Forms 1,4-benzodioxin ring |
| 2 | Electrophilic trifluoromethylation | Togni’s reagent, Cu catalyst, mild heating | Selective trifluoromethylation at aromatic site |
| 3 | Side chain introduction | Halomethyl intermediate + NH3 or amine, solvent | Nucleophilic substitution or reductive amination |
| 4 | Salt formation | HCl in ethanol or ether | Yields hydrochloride salt |
Example from Related Literature:
- A study on benzodioxin derivatives showed that trifluoromethylation using Togni’s reagent under copper catalysis achieves high regioselectivity and yield without over-oxidation or side reactions.
- Reductive amination of benzodioxin aldehydes with ammonia under mild hydrogenation conditions (e.g., Ru(II) catalysts at 10 bar H2) gave amines with high enantiomeric excess and yield.
- Formation of hydrochloride salts is standard to improve compound stability and handling.
Analytical and Purification Considerations
- Purity Assessment: NMR (1H, 13C, 19F), MS, and IR spectroscopy confirm structure and substitution pattern.
- Yield Optimization: Solvent choice (toluene, methanol), catalyst loading, and temperature control are critical.
- Salt Formation: Ensures crystalline, stable product suitable for pharmaceutical use.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Benzodioxin ring formation | Intramolecular cyclization | Catechol + 2-haloethanol, base | High yield, mild conditions |
| Trifluoromethylation | Electrophilic trifluoromethylation | Togni’s reagent, Cu catalyst | Regioselective, moderate to high yield |
| Ethanamine side chain introduction | Nucleophilic substitution or reductive amination | Halomethyl intermediate + NH3, Ru catalyst (H2) | High selectivity, good yield |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ether | Crystalline, stable salt |
Chemical Reactions Analysis
Types of Reactions
2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the benzodioxin ring may facilitate interactions with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analog 1: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride (CAS 22310-84-5)
Molecular Formula: C₁₀H₁₄ClNO₂ Key Differences:
- Substituent Position: The ethanamine group is at the 6-position of the benzodioxin ring instead of the 5-position.
- Absence of Trifluoromethyl: Lacks the -CF₃ group, reducing lipophilicity and electron-withdrawing effects.
Implications : Positional isomerism may lead to divergent binding affinities in biological targets. For instance, 5-substituted benzodioxins may exhibit enhanced CNS penetration due to optimal spatial orientation .
Structural Analog 2: 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine Hydrochloride (CAS 1909336-98-6)
Molecular Formula: C₁₀H₁₄ClNOS Key Differences:
- Heteroatom Replacement: The benzoxathiin ring replaces one oxygen atom with sulfur, increasing molecular volume and polarizability.
Implications : Sulfur’s lower electronegativity compared to oxygen may alter hydrogen-bonding interactions and pharmacokinetic properties, such as longer half-life due to reduced metabolic oxidation .
Structural Analog 3: Lecozotan Hydrochloride (CAS 433282-68-9)
Molecular Formula : C₂₈H₂₉ClN₅O₃
Key Differences :
- Complex Structure: Incorporates a benzodioxin-piperazine-pyridine scaffold, significantly larger than the target compound.
Biological Relevance : Lecozotan is a 5-HT₁A receptor antagonist developed for Alzheimer’s disease, suggesting benzodioxin amines may modulate serotonin pathways. The trifluoromethyl group in the target compound could enhance selectivity for similar targets .
Data Table: Comparative Analysis
Research Findings and Implications
- Trifluoromethyl Effects: The -CF₃ group in the target compound likely enhances lipid solubility, improving blood-brain barrier penetration compared to non-fluorinated analogs like CAS 22310-84-5 . This property is critical for CNS-targeted drugs.
- Positional Isomerism: Substitution at the 5-position (target compound) versus 6-position (CAS 22310-84-5) may influence receptor binding. For example, 5-substituted benzodioxins could better align with active sites of monoamine transporters .
Biological Activity
The compound 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride (CAS Number: 1782893-17-7) is a member of the benzodioxin family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12F3NO2
- Molecular Weight : 251.22 g/mol
- Structure : The compound features a benzodioxin core with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
Anticancer Properties
Recent studies have explored the anticancer potential of compounds structurally similar to 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine. For instance, derivatives with similar scaffolds have been evaluated for their cytotoxic effects against various human cancer cell lines. In particular:
- In vitro studies indicated that certain benzodioxin derivatives exhibit significant cytotoxicity against cancer cells, with some compounds showing potency comparable to established chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the trifluoromethyl group may enhance the lipophilicity and cellular uptake of the compound, facilitating its action within target cells.
Antibacterial Activity
Additionally, some related compounds have demonstrated antibacterial properties. For example:
- Compounds with similar structures were tested against Staphylococcus aureus , showing minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests that there may be a potential for developing antibacterial agents based on the benzodioxin framework.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of benzodioxin derivatives:
- Synthesis : Compounds were synthesized using microwave-assisted methods to improve yield and reduce reaction times.
- Biological Evaluation : The synthesized compounds were subjected to cytotoxicity assays against multiple cancer cell lines.
- Findings : Some derivatives exhibited significant growth inhibition, leading to further investigation into their structure-activity relationships (SAR).
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For trifluoromethyl-substituted benzodioxin derivatives, regioselective functionalization is critical. Techniques like microwave-assisted synthesis or flow chemistry can enhance yield and reduce byproducts . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, aiding in catalyst selection and reducing trial-and-error approaches .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- HPLC-MS : To confirm molecular weight and detect impurities. Use reversed-phase C18 columns with mobile phases containing 0.1% formic acid in acetonitrile/water .
- NMR Spectroscopy : H and C NMR in deuterated DMSO or methanol can verify the benzodioxin ring’s substitution pattern and the trifluoromethyl group’s integration .
- Elemental Analysis : Validate stoichiometry (e.g., Cl content via ion chromatography) .
Q. What purification strategies are effective for isolating this hydrochloride salt?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and hydrochloride salt .
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water effectively remove hydrophobic impurities .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Docking : Simulate interactions with serotonin or dopamine receptors using software like AutoDock Vina. The trifluoromethyl group’s electronegativity may influence binding affinity .
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict metabolic stability or susceptibility to oxidation .
Q. What experimental designs are suitable for studying its stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., deamination products) .
- Forced Degradation Studies : Expose to UV light (254 nm), acidic (0.1 M HCl), or basic (0.1 M NaOH) conditions to assess photolytic and hydrolytic stability .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Use standardized assays (e.g., cAMP accumulation for GPCR activity) to compare results. Variability may arise from differences in cell lines (HEK293 vs. CHO) or assay conditions .
- Dose-Response Curves : Perform IC/EC studies with at least three independent replicates to confirm potency discrepancies .
Data Contradiction Analysis
Q. Why do solubility values reported in literature vary for this compound?
- Methodological Answer : Solubility discrepancies often stem from:
- pH Dependency : The hydrochloride salt’s solubility decreases in alkaline buffers (e.g., >pH 8.0) due to free base precipitation. Use potentiometric titration (e.g., Sirius T3) to measure pH-solubility profiles .
- Counterion Effects : Compare with other salts (e.g., sulfate, citrate) to identify optimal formulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
